3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
Description
Properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-15-6-7-20(28-27-15)31-17-5-2-4-16(12-17)21(30)23-10-9-22-18-13-19(25-14-24-18)29-11-3-8-26-29/h2-8,11-14H,9-10H2,1H3,(H,23,30)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMSUXLUQNBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyridazinyl and pyrazolyl-pyrimidinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include various amines, halides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are employed to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides and amines under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide with structurally related benzamide derivatives, emphasizing molecular features and available
Key Observations:
Structural Diversity : The target compound distinguishes itself through its pyridazine-oxygen linker and pyrimidine-pyrazole side chain, contrasting with imidazo-pyridazine derivatives (e.g., 438.6 and 465.6 MW compounds) . These variations likely influence solubility, binding affinity, and metabolic stability.
Molecular Weight Trends : Imidazo-pyridazine derivatives exhibit higher molecular weights (>400 Da) due to bulkier substituents, whereas quinazoline analogs (e.g., 342.1 MW) are lighter but structurally distinct .
Synthetic Accessibility: Compounds like 4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS: 957505-35-0) demonstrate the feasibility of synthesizing pyridazine-pyrazole hybrids, though yields and protocols for the target compound remain undocumented .
Biological Activity
The compound 3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H22N6O2
- IUPAC Name : 3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
- Molecular Weight : 362.42 g/mol
This compound features multiple functional groups, including a pyridazine ring, a pyrazole moiety, and a benzamide structure, which contribute to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, similar compounds have shown inhibitory effects on glycogen synthase kinase 3 (GSK3), which is crucial in numerous cellular processes including metabolism and cell proliferation .
- Receptor Modulation : By binding to specific receptors, the compound can modulate their activity, impacting downstream signaling pathways that regulate cell growth and survival.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar pyrazole-containing compounds. The following table summarizes the findings related to their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | NCI-H460 | 42.30 | Cell cycle arrest |
| Compound C | HepG2 | 17.82 | Inhibition of proliferation |
These results highlight the potential of pyrazole derivatives in targeting cancer cells effectively.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory diseases .
Case Studies
-
Case Study on GSK3 Inhibition :
A study conducted by Xiao et al. (2006) explored the inhibitory effects of pyrazolylpyridazine derivatives on GSK3. The results indicated that these compounds could significantly reduce GSK3 activity, leading to altered cellular responses associated with cancer progression . -
Antitumor Activity Evaluation :
A recent evaluation of a series of pyrazole derivatives revealed significant antitumor activity against various cancer cell lines, including MCF7 and A549. The most potent compound exhibited an IC50 value of 26 µM against A549 cells, indicating strong potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
